Ethyl dibenzo[b,d]thiophene-4-carboxylate
Description
Contextualization of Dibenzo[b,d]thiophene Derivatives in Contemporary Organic Chemistry
Dibenzo[b,d]thiophene, a sulfur-containing aromatic heterocycle, consists of a central thiophene (B33073) ring fused with two benzene (B151609) rings. chemicalbook.comwikipedia.org This tricyclic system is not just a structural curiosity; its derivatives are pivotal in various domains of contemporary organic chemistry. They are recognized as a "privileged structure," meaning they have a molecular framework that can bind to multiple biological targets. chemicalbook.com This versatility has led to their use in the development of pharmaceuticals, including agents that are anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive. chemicalbook.com
Beyond medicinal chemistry, dibenzo[b,d]thiophene derivatives are integral to materials science. Their inherent electronic properties make them suitable for creating organic semiconductors, which are crucial components in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). mdpi.comacs.org The planarity and extensive π-conjugation of the dibenzo[b,d]thiophene core contribute to efficient charge transport, a desirable characteristic for these electronic applications. mdpi.comacs.org Furthermore, their derivatives have found utility as fluorescent whiteners and dyes. chemicalbook.com
The reactivity of the dibenzo[b,d]thiophene system allows for a wide range of chemical modifications. Electrophilic substitution reactions typically occur at the 2-position, enabling the introduction of various functional groups and the synthesis of a diverse library of derivatives. chemicalbook.com This adaptability underscores the importance of dibenzo[b,d]thiophenes as a foundational structure in modern organic synthesis.
Significance of Ethyl Dibenzo[b,d]thiophene-4-carboxylate as a Key Building Block or Probe
Within the broad family of dibenzo[b,d]thiophene derivatives, this compound emerges as a particularly valuable molecule. The presence of the ethyl carboxylate group at the 4-position makes it a versatile synthetic intermediate. This ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a gateway to a multitude of other complex molecules.
This strategic placement of the carboxylate group allows for the construction of more elaborate structures, making it a key building block in the synthesis of targeted molecules for medicinal chemistry and materials science. For instance, the carboxylate can act as a handle for attaching other molecular fragments through coupling reactions, leading to the development of novel compounds with specific biological activities or electronic properties. acs.org Its role as a foundational piece in the assembly of larger, more complex molecular architectures highlights its significance in synthetic organic chemistry.
Historical Development and Evolution of Research Trajectories for Related Chemical Entities
The journey of dibenzo[b,d]thiophene research began in 1870 with its first synthesis by Stenhouse, although the correct structure was later clarified by Graebe. chemicalbook.com Initially isolated from coal tar, its presence in fossil fuels spurred early research into its properties and reactions, particularly in the context of desulfurization processes to mitigate air pollution from burning fuels. chemicalbook.comtaylorandfrancis.com
Over the decades, the focus of research has evolved significantly. Early studies centered on understanding the fundamental reactivity and physical properties of the parent dibenzothiophene (B1670422) molecule. chemicalbook.com As synthetic methodologies became more sophisticated, chemists began to explore the synthesis and properties of its derivatives. This led to the discovery of their diverse applications, particularly in the mid to late 20th century.
The turn of the 21st century has seen a surge in research focused on the application of dibenzo[b,d]thiophene derivatives in advanced materials and medicine. The development of palladium-catalyzed cross-coupling reactions and other modern synthetic techniques has enabled the precise and efficient synthesis of complex dibenzo[b,d]thiophene-containing molecules. acs.org This has fueled their investigation as components of organic electronics and as scaffolds for new therapeutic agents. acs.orgresearchgate.net The trajectory of research has thus moved from fundamental discovery to targeted application-driven synthesis.
Identification of Current Research Gaps and Future Perspectives for this compound Studies
Despite the progress made, there are still underexplored areas in the study of this compound. While its potential as a synthetic intermediate is clear, a comprehensive exploration of its reaction scope and the full range of accessible derivatives is still needed. There is an opportunity to develop novel synthetic transformations starting from this key building block.
Future research should focus on several key areas. A systematic investigation into the biological activity of derivatives synthesized from this compound could uncover new therapeutic leads. For example, creating libraries of amides and other functionalized molecules for screening against various disease targets is a promising avenue.
In the realm of materials science, the incorporation of this building block into novel conjugated polymers and small molecules for organic electronics warrants further investigation. Tailoring the electronic properties through strategic modifications originating from the ethyl carboxylate group could lead to materials with enhanced performance in devices like OLEDs and OFETs. Furthermore, exploring its use in the synthesis of molecular probes for chemical sensing or biological imaging could open up new applications. The development of more efficient and sustainable synthetic routes to this compound itself would also be a valuable contribution to the field, facilitating its wider use in research and development.
Structure
3D Structure
Properties
IUPAC Name |
ethyl dibenzothiophene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)12-8-5-7-11-10-6-3-4-9-13(10)18-14(11)12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBKHANFBYLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of Ethyl Dibenzo B,d Thiophene 4 Carboxylate
Retrosynthetic Analysis and Design Principles for the Dibenzo[b,d]thiophene-4-carboxylate Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For ethyl dibenzo[b,d]thiophene-4-carboxylate, the primary disconnection is at the ester functional group, which simplifies the target to dibenzo[b,d]thiophene-4-carboxylic acid and ethanol (B145695). This is a logical first step as esterification is a well-established and generally high-yielding reaction. amazonaws.com
Further disconnection of the dibenzo[b,d]thiophene-4-carboxylic acid core can be envisioned through two main bond-forming strategies: the formation of the thiophene (B33073) ring or the construction of one of the benzene (B151609) rings. A common approach involves the formation of the carbon-sulfur bonds of the central thiophene ring. This leads to a biphenyl (B1667301) precursor with appropriate functional groups for cyclization.
A plausible retrosynthetic pathway is as follows:
Ester Disconnection: this compound is disconnected to dibenzo[b,d]thiophene-4-carboxylic acid and ethanol.
C-S Bond Disconnection: The dibenzo[b,d]thiophene-4-carboxylic acid is disconnected across the two C-S bonds, leading to a 2-mercaptobiphenyl-2'-carboxylic acid derivative. This precursor contains the necessary atoms and connectivity to form the thiophene ring through an intramolecular cyclization.
Biphenyl Disconnection: The 2-mercaptobiphenyl-2'-carboxylic acid can be further simplified by disconnecting the biphenyl C-C bond. This leads to two substituted benzene rings, for instance, a substituted halobenzene and a substituted phenylboronic acid, which can be coupled using modern cross-coupling methodologies.
This retrosynthetic strategy allows for a convergent synthesis, where the two main aromatic components can be prepared separately and then joined together before the final ring-closing and functional group manipulation steps.
Precursor Synthesis and Functional Group Transformations in the Preparation of this compound
The synthesis of the key precursors is critical for the successful construction of the target molecule. Based on the retrosynthetic analysis, the primary precursors are substituted biphenyls.
One key precursor is a 2-halobiphenyl derivative bearing a carboxylic acid or a protected carboxyl group at the 2'-position. The synthesis of such biphenyls can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. nih.gov For example, the coupling of a dihalobenzene with a suitably substituted phenylboronic acid can furnish the biphenyl skeleton. nih.gov
Another important class of precursors are diaryl sulfides. These can be synthesized by the reaction of a thiophenol with an aryl halide. For the synthesis of the target compound, a (2-halophenyl)(phenyl)sulfane with a carboxyl group on one of the rings would be a viable precursor.
Functional group transformations are often necessary to introduce or modify substituents on the aromatic rings. For instance, a nitrile group can be introduced and later hydrolyzed to a carboxylic acid. Similarly, a methyl group can be oxidized to a carboxylic acid. These transformations are standard in organic synthesis and allow for the preparation of a wide range of substituted precursors.
Direct and Catalytic Synthetic Routes to this compound
The formation of the central thiophene ring through cyclization is a key step in many synthetic routes to dibenzo[b,d]thiophenes. One of the earliest methods involves heating biphenyl with sulfur in the presence of a Lewis acid like aluminum chloride, which can produce substituted dibenzothiophenes in good yields. chemicalbook.com
More modern and controlled methods often rely on the intramolecular cyclization of appropriately substituted biphenyl precursors. For instance, the palladium-catalyzed intramolecular C-S bond formation from a 2-mercaptobiphenyl derivative is an effective strategy. nih.gov Electrochemical methods have also been developed for the intramolecular C-S cyclization of bis(biaryl) disulfides to yield dibenzothiophenes. amazonaws.com
Another approach involves the palladium-catalyzed oxidative cyclization of diaryl sulfides. This method allows for the direct formation of the dibenzo[b,d]thiophene core from readily available starting materials. nih.gov
A palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. nih.gov This method proceeds via an intramolecular S-cyclization followed by carbonylation. nih.gov
| Cyclization Strategy | Precursor | Catalyst/Reagent | Typical Conditions | Yield | Reference |
| Friedel-Crafts Type | Biphenyl and Sulfur | Anhydrous AlCl₃ | Heating at 120°C for 24 h | 79% | chemicalbook.com |
| Palladium-Catalyzed C-S Coupling | 2-Mercaptobiphenyl derivative | Palladium catalyst | Varies | Moderate to Good | nih.gov |
| Electrochemical Cyclization | Bis(biaryl) disulfide | Halogen mediator | Electrochemical oxidation | Good | amazonaws.com |
| Palladium-Catalyzed Oxidative Cyclization | Diaryl sulfide (B99878) | Palladium catalyst | Oxidant | Moderate to Good | nih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | 2-(Methylthio)phenylacetylene | PdI₂/KI | CO, Alcohol, O₂ (air), 80°C | 57-83% | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the biphenyl core of the dibenzo[b,d]thiophene framework. The Suzuki-Miyaura coupling is particularly widely used for this purpose. nih.gov This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology offers high functional group tolerance and generally provides good to excellent yields. researchgate.net
For the synthesis of a precursor to this compound, a Suzuki-Miyaura coupling could be employed to connect a halogenated benzene derivative with a phenylboronic acid carrying a protected carboxyl group.
Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), can also be utilized for the formation of the biphenyl C-C bond, although the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents. researchgate.net
| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Typical Base | Reference |
| Suzuki-Miyaura Coupling | Aryl halide and Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) and Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.govresearchgate.net |
| Stille Coupling | Aryl halide and Organotin reagent | Pd catalyst | - | researchgate.net |
| Negishi Coupling | Aryl halide and Organozinc reagent | Pd or Ni catalyst | - | researchgate.net |
The final step in the synthesis of the title compound is the esterification of dibenzo[b,d]thiophene-4-carboxylic acid. Several methods can be employed for this transformation.
The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comyoutube.com The reaction is driven to completion by removing the water formed during the reaction. masterorganicchemistry.com
A milder and often more efficient method is the Steglich esterification . This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is advantageous as it can be performed at room temperature and often gives high yields, even with sterically hindered alcohols or carboxylic acids. organic-chemistry.org The procedure involves adding DMAP to a solution of the carboxylic acid in an anhydrous solvent like dichloromethane (B109758), followed by the addition of DCC and the alcohol. organic-chemistry.org
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts readily with ethanol to form the ester. The conversion to the acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
| Esterification Method | Reagents | Solvent | Temperature | Yield | Reference |
| Fischer-Speier Esterification | Ethanol, H₂SO₄ (cat.) | Excess Ethanol | Reflux | Varies | masterorganicchemistry.comyoutube.com |
| Steglich Esterification | Ethanol, DCC, DMAP (cat.) | Dichloromethane | 0°C to Room Temp. | High | organic-chemistry.org |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | 1. Anhydrous solvent 2. Anhydrous solvent | Varies | Good to Excellent | - |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the synthesis of this compound, several parameters can be adjusted.
In palladium-catalyzed reactions , such as cross-coupling and cyclization steps, the choice of catalyst, ligand, base, and solvent can significantly impact the outcome. researchgate.netresearchgate.net For instance, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands can lead to improved catalytic activity and selectivity. researchgate.net The choice of base (e.g., carbonates, phosphates) and solvent (e.g., toluene, DMF, dioxane) also plays a critical role and needs to be optimized for each specific reaction. researchgate.net
For cyclization reactions , the reaction temperature and time are important variables. In some cases, the use of a specific reoxidant in palladium-catalyzed oxidative cyclizations is necessary to regenerate the active catalytic species. researchgate.net
In esterification reactions , driving the equilibrium towards the product is key. In Fischer esterification, using a large excess of ethanol and removing water via a Dean-Stark apparatus can significantly improve the yield. masterorganicchemistry.com For the Steglich esterification, ensuring anhydrous conditions is important to prevent the hydrolysis of the reactive intermediates. organic-chemistry.org
The table below summarizes some optimization strategies for key reaction types in the synthesis of dibenzo[b,d]thiophene derivatives.
| Reaction Type | Parameter to Optimize | Examples of Variations | Goal | Reference |
| Palladium-Catalyzed Cross-Coupling | Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), SPhos, XPhos | Increase yield and turnover number | researchgate.net |
| Base | K₂CO₃, K₃PO₄, CsF | Facilitate transmetalation | researchgate.net | |
| Solvent | Toluene, Dioxane, DMF, Water | Improve solubility and reaction rate | researchgate.net | |
| Intramolecular Cyclization | Catalyst | Pd(OAc)₂, Cu(I) salts | Lower activation energy | chemicalbook.comnih.gov |
| Temperature/Time | Varies depending on reaction | Ensure complete conversion | researchgate.net | |
| Esterification (Fischer) | Reagent Ratio | Excess alcohol | Shift equilibrium to product | masterorganicchemistry.com |
| Water Removal | Dean-Stark trap, molecular sieves | Prevent reverse reaction | masterorganicchemistry.com | |
| Esterification (Steglich) | Coupling Agent | DCC, EDC | Activate carboxylic acid | organic-chemistry.org |
| Catalyst | DMAP | Accelerate the reaction | organic-chemistry.org |
By systematically evaluating and optimizing these parameters, a robust and efficient synthesis of this compound can be achieved.
Green Chemistry Principles and Sustainable Synthesis of Dibenzo[b,d]thiophene-4-carboxylate Esters
The application of green chemistry principles to the synthesis of dibenzo[b,d]thiophene-4-carboxylate esters is a growing area of research, aimed at developing more environmentally benign and sustainable processes. Key strategies include the use of greener solvents, energy-efficient reaction conditions, and the development of recyclable catalytic systems.
Catalytic Innovations and Reaction Conditions:
Palladium-catalyzed reactions are at the forefront of synthetic strategies for dibenzothiophene (B1670422) derivatives. rsc.org Innovations in this area focus on creating more active and stable catalysts that can operate under milder conditions and be recycled. For example, palladium(II)-catalyzed direct carbonylation of thiophenes can be achieved using a CO/CO2-binary system, which helps to suppress the thermal decomposition of the catalyst. rsc.org This approach improves catalyst durability and allows for high conversion rates with lower catalyst loading. rsc.org The mechanism of such palladium-catalyzed carboxylations has been investigated using density functional theory (DFT) calculations, providing insights into the C-H bond activation and CO2 insertion steps. mdpi.com
Energy Efficiency:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. scielo.org.mxrsc.org This technique is particularly beneficial for the synthesis of heterocyclic compounds, including thiophene derivatives. rjstonline.com The rapid and efficient heating provided by microwaves can reduce energy consumption and minimize the formation of byproducts. For instance, the Grohe-Heitzer reaction for synthesizing naphthyridine-3-carboxylates has been significantly improved using microwave irradiation, reducing reaction times from hours to minutes. scielo.org.mx Similar principles can be applied to the synthesis of dibenzo[b,d]thiophene-4-carboxylate esters to enhance energy efficiency.
Sustainable Solvents and Reagents:
The choice of solvent plays a critical role in the environmental impact of a synthetic process. A shift towards greener solvents, such as water, ethanol, or ionic liquids, is a key aspect of sustainable synthesis. Palladium-catalyzed reactions for the synthesis of benzothiophene-3-carboxylic esters have been successfully carried out in the ionic liquid BmimBF4, which allows for the recycling of the catalytic system. nih.gov Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, minimizing waste and simplifying product isolation. nih.gov
The development of greener reagents is another important consideration. For example, carbonyldiimidazole (CDI) has been used to promote the direct and instantaneous thio-esterification of carboxylic acids and thiols at ambient temperature, offering a simple and efficient method with wide functional group tolerance. rsc.org Such reagents can be explored for the esterification of dibenzo[b,d]thiophene-4-carboxylic acid.
Biocatalysis:
Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic methods for the synthesis of this compound are not yet widely reported, the potential of this approach is significant. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. The application of biocatalysis in the degradation of dibenzothiophene highlights the potential for enzymatic processes to be developed for its functionalization.
| Parameter | Conventional Method | Green/Sustainable Method |
| Catalyst | Stoichiometric acid/base | Recyclable Palladium catalyst, Biocatalyst |
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids, Supercritical CO2, Solvent-free |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Waste Generation | High | Low to minimal |
Research Findings on Sustainable Synthesis of Related Thiophene Esters:
| Starting Material | Catalyst/Method | Solvent | Product | Yield (%) | Reference |
| 2-gem-Dihalothiophenols | Pd(OAc)2/Ruphos | MeOH/THF | Butyl benzo[b]thiophene-2-carboxylate | - | amazonaws.com |
| Thiophenes | Pd(OAc)2 | CO/CO2 | Thiophene-2-carboxylic acid | up to 99 | rsc.org |
| 2-Halobenzonitriles | Microwave | DMSO | 3-Aminobenzo[b]thiophenes | 58-96 | rsc.org |
| 2-(Methylthio)phenylacetylenes | PdI2/KI | BmimBF4 | Benzo[b]thiophene-3-carboxylic esters | 57-83 | nih.gov |
| Bromo ester and phenylthiourea | Microwave | PEG-400 | Thiazole acetates | - | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl Dibenzo B,d Thiophene 4 Carboxylate
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. For Ethyl dibenzo[b,d]thiophene-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.
Initial analysis of the ¹H NMR spectrum reveals characteristic signals for both the aromatic dibenzo[b,d]thiophene core and the ethyl ester substituent. rsc.org The aromatic region displays a complex pattern of multiplets, while the ethyl group is readily identified by a quartet and a triplet, indicative of the -CH2- and -CH3 groups, respectively. ucalgary.ca The ¹³C NMR spectrum complements this data, showing distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. ucalgary.ca
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 8.93 (d, 1H), 8.17 (d, 1H), 7.98 (d, 1H), 7.86 (d, 1H), 7.60 (t, 1H), 7.52–7.43 (m, 2H) rsc.org | 139.5, 139.1, 136.1, 135.3, 132.2, 126.9, 126.5, 124.6, 124.3, 122.8, 121.7, 119.0 rsc.org |
| -OCH₂CH₃ | 4.45 (q, 2H) rsc.org | 61.0 |
| -OCH₂CH₃ | 1.44 (t, 3H) rsc.org | 14.3 |
| C=O | - | 167.0 ucalgary.ca |
Note: Specific assignments for each aromatic proton and carbon require 2D NMR data. Chemical shifts are referenced to an internal standard.
Elucidation of Connectivities and Spatial Relationships via 2D NMR Experiments
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.
HMBC experiments are crucial for elucidating long-range (2-3 bond) correlations between protons and carbons. This technique is particularly valuable for identifying the connectivity between the ethyl ester group and the dibenzo[b,d]thiophene core, as well as for differentiating between the various aromatic carbons. For instance, an HMBC correlation between the protons of the ethyl group and the carbonyl carbon confirms the ester functionality.
The collective data from these 2D NMR experiments provides a definitive and detailed map of the molecular structure of this compound in solution. diva-portal.org
Quantitative NMR Methodologies for Purity and Composition Analysis
Quantitative NMR (qNMR) offers a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. This method relies on ensuring that at least one signal from the analyte and one from the internal standard are fully resolved and can be integrated without overlap. The long relaxation delays used in qNMR experiments ensure accurate and reproducible quantification.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For this compound, with a chemical formula of C₁₅H₁₂O₂S, the expected exact mass can be calculated and compared to the experimentally determined value. aobchem.com This high level of precision helps to confirm the molecular formula and rule out other potential structures with the same nominal mass.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₂S aobchem.com |
| Calculated Exact Mass | 256.0558 |
| Observed m/z | Value would be determined experimentally |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) rsc.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. researchgate.netresearchgate.net A strong, prominent peak is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. ucalgary.ca The presence of the aromatic dibenzo[b,d]thiophene core gives rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ range. ucalgary.ca The C-S stretching vibration of the thiophene (B33073) ring is generally weaker and can be found in the fingerprint region. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the dibenzo[b,d]thiophene structure. The C=O stretch is also typically observable in the Raman spectrum.
Table 3: Key Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | >3000 | >3000 |
| C=O Stretch (Ester) | 1720-1700 ucalgary.ca | 1720-1700 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O Stretch (Ester) | 1300-1100 ucalgary.ca | 1300-1100 |
| C-S Stretch | Fingerprint Region iosrjournals.org | Fingerprint Region |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π-π* transitions within the conjugated aromatic system of the dibenzo[b,d]thiophene core. nist.gov The position and intensity of these absorption bands provide insight into the extent of conjugation and the electronic nature of the molecule. The addition of the carboxylate group can influence the absorption maxima (λ_max) compared to the parent dibenzo[b,d]thiophene. researchgate.net The spectrum is typically recorded in a suitable solvent, such as dichloromethane (B109758) or ethanol (B145695). researchgate.netresearchgate.net
Table 4: Electronic Absorption Data
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or Ethanol researchgate.netresearchgate.net |
| Absorption Maxima (λ_max) | Values would be determined experimentally, expected in the UV region due to π-π transitions* nist.gov |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined with high precision.
For this compound, a single-crystal X-ray structure would provide invaluable information, confirming the planarity of the dibenzo[b,d]thiophene system and revealing the conformation of the ethyl ester group relative to the aromatic core. researchgate.net This data serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.
Analysis of Molecular Conformation and Stereochemistry in the Crystalline State
The precise three-dimensional arrangement of atoms in this compound within a crystal lattice is determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.
For the dibenzo[b,d]thiophene core, a key feature is its planarity or near-planarity. The degree of deviation from a perfect plane for the fused ring system is a critical conformational parameter. The orientation of the ethyl carboxylate substituent relative to the dibenzothiophene (B1670422) ring system is of particular interest. The rotational freedom around the C-C bond connecting the carboxylate group to the aromatic ring allows for different conformations.
Table 1: Representative Crystallographic Data for a Related Thiophene Derivative (Note: This data is for a representative substituted thieno[2,3-b]pyridine (B153569) derivative and is intended to be illustrative of the parameters obtained from a single-crystal X-ray diffraction study, as specific data for this compound is not available.) asianpubs.orgresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.671(7) |
| c (Å) | 9.345(4) |
| β (°) | 105.98(3) |
| Volume (ų) | 1518.5(11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.435 |
| Dihedral Angle (Ring-Ring) | 63.1(2)° |
Data sourced from a study on 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester. asianpubs.orgresearchgate.net
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of the crystalline solid. For this compound, the likely interactions include:
C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings and the ethyl group can act as weak donors to form hydrogen bonds with the oxygen atoms of the carboxylate group on adjacent molecules.
Analysis of the crystal structure of related compounds reveals that such weak interactions are often the directing forces in the formation of the supramolecular assembly. researchgate.net For example, in the crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo rsc.orgnih.govthiazolo[3,2-a]pyrimidine-3-carboxylate, molecules are linked via C—H···O and C—H···N hydrogen bonds, forming slabs. researchgate.net
Table 2: Potential Intermolecular Interactions in Crystalline this compound (This table is a hypothetical representation of the types of interactions that would be identified from a crystallographic study.)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| π-π Stacking | Dibenzothiophene Ring | Dibenzothiophene Ring | 3.3 - 3.8 | Major contributor to crystal lattice stability |
| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.9 - 3.5 | Directs the packing of molecules into specific motifs |
| C-H···π Interaction | Ethyl C-H | Aromatic Ring | 2.5 - 2.9 (H to ring centroid) | Contributes to the stabilization of the 3D structure |
Advanced Chromatographic and Hyphenated Techniques for Isolation and Purity Assessment
The isolation and purification of this compound from reaction mixtures, as well as the assessment of its purity, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for both analytical and preparative-scale separations of dibenzothiophene derivatives. tandfonline.comnih.gov
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the dibenzothiophene chromophore exhibits strong absorbance.
Hyphenated techniques, particularly HPLC coupled with mass spectrometry (HPLC-MS), are invaluable for the definitive identification of the compound and any impurities. researchgate.net HPLC-MS provides not only the retention time of the compound but also its mass-to-charge ratio (m/z), which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like dibenzothiophene derivatives. tandfonline.com
Table 3: Illustrative HPLC Method for Purity Analysis of a Thiophene Derivative (Note: This is a representative method, as a validated method specifically for this compound is not publicly documented.) nih.gov
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 10% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | A closely related compound not present in the sample, e.g., a methyl analogue. nih.gov |
Theoretical and Computational Investigations of Ethyl Dibenzo B,d Thiophene 4 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of ethyl dibenzo[b,d]thiophene-4-carboxylate. These calculations provide insights into the molecule's stability, electronic transitions, and the distribution of electrons, which dictate its chemical and physical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. espublisher.com Studies using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p) or 6-31G**, are employed to optimize the molecular geometry and calculate various electronic parameters. espublisher.comnih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. For this compound, the HOMO is expected to be delocalized across the electron-rich dibenzo[b,d]thiophene ring system. espublisher.com Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing ethyl carboxylate group, as well as the aromatic rings. espublisher.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity. espublisher.com For thiophene-based derivatives, these gaps are computationally predicted to understand their potential in electronic applications. researchgate.net The electron density distribution, visualized through molecular orbital plots, confirms the regions of high and low electron density, corresponding to the locations of the HOMO and LUMO.
Below is a table summarizing typical electronic properties calculated for thiophene-based molecules using DFT.
| Property | Typical Calculated Value Range | Significance |
| HOMO Energy | -5.5 to -6.2 eV | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -0.6 to -1.6 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 3.9 to 5.5 eV | Indicates chemical reactivity and kinetic stability. espublisher.com |
| Dipole Moment (µ) | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |
Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and the frequencies of infrared (IR) vibrational modes. nih.gov
Theoretical calculations of ¹³C NMR chemical shifts for carbazole (B46965) derivatives have shown that standard DFT methods can sometimes lead to significant errors for atoms bonded to heavy atoms like iodine. researchgate.net However, employing relativistic approaches, such as the Zeroth-Order Regular Approximation (ZORA), can dramatically improve the accuracy of these predictions. researchgate.net For this compound, similar considerations would be necessary if heavy atom substituents were present. The predicted shifts for the carbon and hydrogen atoms on the dibenzothiophene (B1670422) core and the ethyl carboxylate group can be compared with experimental data to confirm the structure.
Vibrational frequency calculations predict the positions of absorption bands in the IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C-H stretch, aromatic ring vibrations) to the experimentally observed peaks. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net
The table below shows examples of predicted spectroscopic data for a molecule like this compound.
| Parameter Type | Predicted Value/Range | Assignment |
| ¹H NMR Chemical Shift | δ 7.5 - 8.5 ppm | Aromatic protons on the dibenzothiophene core |
| ¹H NMR Chemical Shift | δ 4.4 ppm (quartet) | -O-CH₂- protons of the ethyl group |
| ¹H NMR Chemical Shift | δ 1.4 ppm (triplet) | -CH₃ protons of the ethyl group |
| ¹³C NMR Chemical Shift | δ 165 ppm | Carbonyl carbon (C=O) of the ester group |
| ¹³C NMR Chemical Shift | δ 120 - 140 ppm | Aromatic carbons of the dibenzothiophene core |
| IR Frequency | ~1720 cm⁻¹ | C=O stretching vibration of the ester |
| IR Frequency | ~3050 cm⁻¹ | Aromatic C-H stretching vibrations |
| IR Frequency | ~1250 cm⁻¹ | C-O stretching vibration of the ester |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is colored to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green indicates regions of neutral potential. researchgate.net
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For this compound, key rotations occur around the C-C and C-O bonds of the ethyl carboxylate group.
The study of butane's conformations, such as anti and gauche, provides a fundamental understanding of the steric hindrance associated with alkyl chains. byjus.comyoutube.com Similarly, the ethyl group of the target molecule will have staggered and eclipsed conformations. The staggered conformation is energetically favored as it minimizes steric repulsion between the hydrogen atoms. byjus.com
Rotation around the bond connecting the carboxylate group to the dibenzothiophene ring is also significant. The planarity of this ester group relative to the aromatic ring is influenced by a balance between steric effects and electronic conjugation. A planar conformation is often favored as it maximizes π-electron delocalization between the ring and the carbonyl group.
Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of the molecule and identify its most stable conformers. These simulations model the movements of atoms over time, providing insight into the flexibility of the molecule and the relative energies of different conformations at a given temperature. libretexts.org
Computational Modeling of Reaction Mechanisms and Transition States Involving the Dibenzo[b,d]thiophene-4-carboxylate Scaffold
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states and intermediates involved. For reactions involving the dibenzo[b,d]thiophene-4-carboxylate scaffold, such as hydrolysis of the ester or nucleophilic aromatic substitution, DFT calculations can map out the entire reaction pathway.
By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barrier for a given reaction. This information reveals the feasibility and rate of the reaction. For instance, in the hydrolysis of the ethyl ester, computational models can detail the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group.
Studies on related heterocyclic systems demonstrate how computational modeling can explore the reactivity of different sites on the molecule. researchgate.net These models can also investigate the role of non-covalent interactions in stabilizing transition states during enzymatic reactions, providing a detailed, atomistic view of the chemical transformation. rsc.org
Investigation of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions are crucial in determining the solid-state structure and material properties of organic compounds. nih.gov The dibenzo[b,d]thiophene-4-carboxylate scaffold has several features that can participate in these interactions.
The large, flat aromatic surface of the dibenzothiophene core makes it highly susceptible to π-π stacking interactions, where two aromatic rings align face-to-face or face-to-edge. rsc.org These interactions are fundamental in the formation of ordered supramolecular structures and are vital for applications in organic electronics. rsc.org
The sulfur atom can participate in chalcogen bonding, a non-covalent interaction involving a Group 16 element. Furthermore, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. The presence of these varied interactions plays a significant role in crystal engineering, allowing for the design of materials with specific packing motifs and properties. nih.gov
Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing a quantitative measure of the strength of these non-covalent bonds. nih.gov Such analyses are essential for understanding the forces that govern the self-assembly of molecules into larger, functional architectures.
Chemical Reactivity and Mechanistic Studies of Ethyl Dibenzo B,d Thiophene 4 Carboxylate
Reactions at the Ester Functionality: Hydrolysis, Transesterification, and Reduction Pathways
The ethyl carboxylate group at the 4-position of the dibenzo[b,d]thiophene core undergoes typical ester reactions. These transformations are fundamental for modifying the functionality of the molecule, for instance, by converting the ester into a carboxylic acid, another ester, or an alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding dibenzo[b,d]thiophene-4-carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is generally preferred as it is an irreversible process that proceeds in high yield. Reagents such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture are commonly employed. acs.org
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct.
Reduction: The ester functionality can be reduced to a primary alcohol, (dibenzo[b,d]thiophen-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent such as tetrahydrofuran (THF) or ethanol are effective for this transformation. The choice of reducing agent can be critical to avoid unwanted side reactions on the aromatic core.
| Reaction Type | Typical Reagents | Product | |
|---|---|---|---|
| 1 | Hydrolysis (Saponification) | NaOH or LiOH in H₂O/THF | Dibenzo[b,d]thiophene-4-carboxylic acid |
| 2 | Transesterification | R'OH, H⁺ or RO⁻ catalyst | Alkyl dibenzo[b,d]thiophene-4-carboxylate |
| 3 | Reduction | LiAlH₄ in THF; then H₃O⁺ | (Dibenzo[b,d]thiophen-4-yl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution on the Dibenzo[b,d]thiophene Core
The aromatic rings of the dibenzo[b,d]thiophene system are susceptible to substitution reactions, though the reactivity is influenced by the existing ethyl carboxylate group.
Electrophilic Aromatic Substitution (SEAr): The dibenzo[b,d]thiophene ring system is heteroaromatic and generally undergoes electrophilic substitution reactions. chemicalbook.com Such substitutions, including nitration, halogenation, and Friedel-Crafts reactions, typically occur at the 2-position in the unsubstituted parent molecule. chemicalbook.comwikipedia.org However, the presence of the electron-withdrawing ethyl carboxylate group at the 4-position deactivates the ring system towards electrophilic attack. This deactivation makes SEAr reactions more challenging, requiring harsher conditions. The directing effect of the C4-ester group would likely favor substitution at positions meta to it, such as the 1- and 3-positions. Fused thiophenes are generally less reactive than thiophene (B33073) but more reactive than benzene (B151609). uoanbar.edu.iq
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. Nucleophilic aromatic substitution on the dibenzo[b,d]thiophene core is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. uoanbar.edu.iqwikipedia.org The ethyl carboxylate group provides only moderate activation, meaning that SNAr reactions on a halogenated precursor of ethyl dibenzo[b,d]thiophene-4-carboxylate would likely require forcing conditions. The mechanism typically proceeds via an addition-elimination pathway involving a stabilized Meisenheimer complex intermediate. nih.govnih.gov
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Dibenzo[b,d]thiophene-4-carboxylate Esters
Modern synthetic chemistry offers numerous metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. While the ester group itself is not typically a coupling partner, the dibenzo[b,d]thiophene core can be functionalized for use in these transformations. For instance, a halogenated derivative of this compound could serve as a substrate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new C-C bond. nih.govnih.gov
Heck Coupling: This reaction would involve the coupling of a halogenated dibenzothiophene (B1670422) ester with an alkene, catalyzed by a palladium complex.
C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been applied to thiophene and benzothiazole systems and could potentially be adapted for dibenzo[b,d]thiophene-4-carboxylate esters to introduce new aryl or heteroaryl substituents. researchgate.net
| Reaction | Required Substrate | Typical Catalyst/Reagents | Product Type | |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Halo-DBT-COOEt | Pd catalyst, base, Ar-B(OH)₂ | Aryl-DBT-COOEt |
| 2 | Heck Coupling | Halo-DBT-COOEt | Pd catalyst, base, alkene | Alkenyl-DBT-COOEt |
| 3 | Sonogashira Coupling | Halo-DBT-COOEt | Pd/Cu catalyst, base, alkyne | Alkynyl-DBT-COOEt |
| 4 | Buchwald-Hartwig Amination | Halo-DBT-COOEt | Pd catalyst, base, amine | Amino-DBT-COOEt |
*DBT-COOEt = Dibenzo[b,d]thiophene-4-carboxylate framework
Oxidation and Reduction Chemistry of the Sulfur Heteroatom and Aromatic Rings
Oxidation of the Sulfur Heteroatom: The sulfur atom in the dibenzo[b,d]thiophene ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to a sulfoxide (B87167) (dibenzo[b,d]thiophene-5-oxide). scielo.org.zawikipedia.org Using stronger oxidizing conditions or a stoichiometric excess of the oxidant leads to the formation of the corresponding sulfone (dibenzo[b,d]thiophene-5,5-dioxide). scielo.org.zamdpi.com This oxidation significantly alters the electronic properties of the molecule, transforming the electron-donating sulfide into a strongly electron-withdrawing sulfonyl group. mdpi.com This change impacts the molecule's reactivity, making the aromatic rings more electron-deficient and susceptible to nucleophilic attack. wikipedia.org
Reduction of the Aromatic Rings: The reduction of the aromatic dibenzo[b,d]thiophene core is challenging due to its high resonance stabilization energy. researchgate.net Standard catalytic hydrogenation conditions that reduce alkenes or other functional groups may leave the aromatic system intact. More forceful methods, such as Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol proton source), would be required to achieve partial reduction of one of the benzene rings. However, such reactions may also affect the ester group. The thiophene ring itself is generally less prone to dearomatizing reduction than furan or pyrrole. researchgate.net
Photochemical and Thermal Reactivity of the Dibenzo[b,d]thiophene-4-carboxylate System
Thermal Reactivity: Dibenzothiophene is known to be a thermally stable compound, a property conferred by its extensive aromatic system. chemicalbook.com This stability is expected to extend to its carboxylate derivatives. High temperatures would be required to induce decomposition, which would likely proceed through non-selective fragmentation pathways. Certain substituted benzo[b]thiophenes, such as azido derivatives, can undergo thermal cycloaddition reactions at room temperature. rsc.org
Photochemical Reactivity: The extended π-conjugated system of dibenzo[b,d]thiophene allows it to absorb UV light. researchgate.net Upon photoexcitation, the molecule could potentially undergo a variety of reactions. While specific photochemical studies on this compound are not widely reported, related aromatic systems undergo reactions such as photocycloadditions or rearrangements. chemicalbook.comnih.gov The presence of the sulfur atom and the ester group could lead to specific photochemical pathways, such as intramolecular cyclization or fragmentation, depending on the reaction conditions and the wavelength of light used.
Investigation of Reaction Kinetics, Thermodynamics, and Mechanistic Elucidation
The mechanistic pathways for reactions involving the dibenzo[b,d]thiophene system are analogous to those of other aromatic and heteroaromatic compounds.
Kinetics and Thermodynamics: The rates of electrophilic substitution on the dibenzo[b,d]thiophene core are influenced by the stability of the cationic Wheland intermediate. The presence of the deactivating ester group at the 4-position would increase the activation energy for electrophilic attack, thus slowing the reaction rate compared to unsubstituted dibenzothiophene. In oxidation reactions of the sulfur atom, the reaction can be controlled to selectively form the sulfoxide or sulfone. The formation of the sulfoxide is kinetically favored, while the thermodynamically more stable sulfone is formed under more forcing conditions or with longer reaction times. scielo.org.za
Mechanistic Elucidation: The mechanism of electrophilic substitution proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). uoanbar.edu.iq For nucleophilic aromatic substitution, the mechanism typically involves the initial addition of the nucleophile to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgnih.gov Mechanistic studies on related systems have utilized computational methods (DFT) to model reaction pathways and transition states. nih.govconicet.gov.ar Radical-mediated pathways, particularly involving the sulfur atom, have also been identified in certain copper-catalyzed thienannulation reactions. acs.orgnih.gov Thermodynamic properties for related sulfur heterocycles, such as 2,3-dihydrobenzo[b]thiophene, have been determined through experimental methods like combustion and heat-capacity calorimetry. nist.gov
| Reaction Type | Key Intermediate | Controlling Factors | Mechanistic Notes | |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution (SEAr) | Wheland Intermediate (Sigma Complex) | Stability of the carbocation, electronic effects of substituents. | Proceeds via addition-elimination; slowed by the deactivating C4-ester group. |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Presence of strong electron-withdrawing groups and a good leaving group. | Unfavorable on the electron-rich core without strong activation. |
| 3 | Sulfur Oxidation | - | Oxidant strength and stoichiometry, reaction time, and temperature. | Stepwise oxidation: Sulfide → Sulfoxide → Sulfone. |
| 4 | Metal-Catalyzed Cross-Coupling | Organometallic (e.g., organopalladium) species | Catalyst, ligand, base, solvent. | Involves oxidative addition, transmetalation, and reductive elimination steps. |
Applications of Ethyl Dibenzo B,d Thiophene 4 Carboxylate in Advanced Chemical Sciences and Materials
Role as a Precursor and Synthetic Intermediate in the Synthesis of Complex Organic Molecules
The dibenzo[b,d]thiophene framework is a privileged scaffold in medicinal chemistry and materials science, and Ethyl dibenzo[b,d]thiophene-4-carboxylate serves as a key intermediate for accessing a variety of complex derivatives. The ester functional group is a versatile handle that can be readily transformed into other functionalities, such as amides, hydrazides, or alcohols, or removed entirely via decarboxylation, allowing for precise molecular tailoring.
Research has demonstrated that the corresponding dibenzo[b,d]thiophene-4-carboxylic acid can be used to synthesize more elaborate molecules. nih.gov For instance, the carboxylate function of related benzothiophene (B83047) derivatives can be derivatized to create compounds with potential anti-inflammatory properties. researchgate.net Synthetic strategies often involve the conversion of the carboxylic acid or its ester into an amide. In one study, benzo[b]thiophene-3-carboxylic acid was converted into a series of amide and carboxamide derivatives, which were then evaluated as potential anticancer agents. nih.gov These syntheses highlight the role of the carboxylate group as a reactive site for building molecular complexity. For example, coupling with various amines leads to the formation of N-(substituted-phenyl)benzo[b]thiophene-carboxamides and other related structures. nih.govnih.gov
Furthermore, the dibenzothiophene (B1670422) ring system itself can be functionalized. Treatment with butyllithium (B86547) can lead to selective lithiation at the 4-position, offering a route to introduce a variety of substituents directly onto the carbon skeleton. wikipedia.org This reactivity, combined with the transformations available to the carboxylate group, provides a dual approach to creating a diverse library of complex organic molecules from this single precursor.
| Starting Material | Reaction Type | Resulting Functionality/Product | Application Area | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid | Amide Coupling | Benzo[b]thiophene-3-carboxamides | Anticancer Agents | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid | Hydrazide Formation | Benzo[b]thiophene-2-carbohydrazides | Antimicrobial Agents | nih.gov |
| Dibenzothiophene | Lithiation | 4-Lithiodibenzothiophene | Functionalization of the core structure | wikipedia.org |
| 4-Hydroxybenzothiophene-6-carboxylic acid | Stobbe Condensation | Substituted Benzothiophene Carboxylic Acids | Anti-inflammatory Agents | researchgate.net |
Ligand Design and Application in Homogeneous and Heterogeneous Catalysis
The carboxylate group (RCO₂⁻) is a classic ligand in coordination chemistry, capable of binding to metal centers in various modes, including monodentate (κ¹), bidentate (κ²), and bridging fashions. wikipedia.org This versatility makes this compound, or more commonly its corresponding carboxylate anion, a promising candidate for ligand design in catalysis. The combination of the "hard" carboxylate donor group with the "soft," polarizable dibenzothiophene backbone creates a unique ligand framework.
While specific catalytic applications of this compound are not extensively documented, the principles of using related carboxylate ligands are well-established. For example, palladium(II)-catalyzed reactions have been developed for the synthesis of benzo[b]thiophene-3-carboxylates, where the carboxylate moiety is integral to the catalytic cycle. nih.gov Transition metal carboxylate complexes are numerous and find use in many commercial applications. wikipedia.org
The coordination chemistry of metal carboxylates is an active area of research. Studies on lead(II) complexes with various benzoate (B1203000) derivatives show that the choice of substituents on the aromatic ring can tune the properties of the resulting metal-organic structures. mdpi.com Similarly, dibutyltin(IV) complexes have been synthesized with azo-carboxylate ligands, forming intricate dinuclear and cluster structures. rsc.org These examples demonstrate that the dibenzo[b,d]thiophene-4-carboxylate ligand could be used to construct novel metal complexes with potentially interesting catalytic activities, driven by the electronic nature of the dibenzothiophene unit and the structural direction of the carboxylate group.
Integration into Optoelectronic and Polymeric Materials
The rigid, planar, and electron-rich nature of the dibenzothiophene core makes it an ideal component for materials with applications in organic electronics. rsc.org The ester group on the 4-position provides a convenient point for polymerization or modification to fine-tune the material's properties.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of plastic electronics. The dibenzothiophene unit is a valuable building block for these polymers due to its excellent thermal stability and charge-transporting capabilities. rsc.org this compound can be envisioned as a monomer precursor. The ethyl ester can be hydrolyzed to the carboxylic acid and then subjected to various coupling reactions, or the core can be functionalized with polymerizable groups.
For instance, conjugated polymers containing dibenzothiophene and thiophene (B33073) units have been synthesized via electrochemical polymerization. nih.gov The synthesis of such polymers often relies on Pd-catalyzed cross-coupling reactions like Stille or Suzuki coupling. rsc.org Monomers based on the related benzo[1,2-b:4,5-b′]dithiophene (BDT) scaffold are widely used to create high-performance polymer donors for organic solar cells, which have achieved power conversion efficiencies exceeding 19%. acs.orgacs.org The synthetic routes typically involve creating distannylated or dibrominated derivatives of the core monomer to facilitate polymerization. rsc.org The presence of a carboxylate group could influence polymer solubility and electronic properties, offering a route to functional materials for applications in sensors, batteries, and photocatalysis. rsc.org
The intrinsic semiconductor properties of the dibenzothiophene core have led to its extensive use in both OLEDs and OFETs.
In the realm of OLEDs, dibenzothiophene derivatives are particularly valued as host materials for phosphorescent emitters, especially for achieving stable, deep-blue emission. rsc.org The high triplet energy of the dibenzothiophene scaffold allows for efficient energy transfer to the phosphorescent guest molecule without quenching. By attaching charge-transporting moieties like carbazole (B46965) (for holes) and phosphine (B1218219) oxide (for electrons) to the dibenzothiophene core, materials with balanced charge injection and transport can be created. rsc.org This balanced transport is crucial for high efficiency, and devices using such host materials have demonstrated high external quantum efficiencies of over 20%. rsc.org
For OFETs, dibenzothiophene derivatives serve as the active semiconductor layer. The planar structure of the dibenzothiophene unit promotes intermolecular π-π stacking, which is essential for efficient charge transport. researchgate.net The performance of these materials is highly dependent on the substitution pattern. For example, 3,7-disubstituted dibenzothiophene derivatives have shown excellent performance with high charge carrier mobilities and on/off current ratios, making them promising candidates for next-generation flexible electronics. researchgate.net
| Device Type | Dibenzothiophene Derivative Role | Key Performance Metric | Reported Value | Reference |
|---|---|---|---|---|
| Deep Blue PHOLED | High Triplet Energy Host Material | External Quantum Efficiency (EQE) | 20.2% | rsc.org |
| OFET | Organic Semiconductor | Charge Carrier Mobility | 7.7 × 10⁻² cm² V⁻¹ s⁻¹ | researchgate.net |
| OFET | Organic Semiconductor | On/Off Ratio | ~1 × 10⁷ | researchgate.net |
A chromophore is the part of a molecule responsible for its color, which arises from the absorption of specific wavelengths of visible light. youtube.com This absorption is characteristic of molecules with extended conjugated π-electron systems. The dibenzothiophene unit, being a large aromatic system, is an excellent scaffold for building chromophores.
Derivatives of dibenzothiophene can be designed as advanced dyes for applications such as dye-sensitized solar cells (DSSCs). In a typical DSSC dye architecture (Donor-π-Acceptor or D-π-A), the dibenzothiophene unit can function as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting/anchoring group. rsc.org The efficiency of these dyes depends on their ability to absorb a broad range of the solar spectrum and to facilitate charge separation. acs.org Furthermore, dibenzothiophene-5,5-dioxide (DBTOO) derivatives, where the sulfur atom is oxidized, have been synthesized and shown to be effective fluorescent dyes for cell imaging, exhibiting strong blue emission. researchgate.net The carboxylate group in this compound can serve as the anchoring group to bind the dye to a semiconductor surface (like TiO₂) in a DSSC, or it can be modified to tune the dye's solubility and electronic properties.
Applications in Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The ability of molecules to self-assemble into ordered, functional architectures is at the heart of nanotechnology and advanced materials design.
Dibenzo[b,d]thiophene-4-carboxylic acid is an ideal candidate for supramolecular assembly. The carboxylic acid group is a powerful and reliable functional group for forming strong and directional hydrogen bonds. researchgate.net Carboxylic acids can form robust dimeric synthons (R-COOH···HOOC-R), which act as a primary organizational motif. Research on the self-assembly of dibenzothiophene derivatives containing carboxyl groups has shown their tendency to form ordered structures. researchgate.net
Studies using scanning tunneling microscopy have visualized the self-assembly of related carboxylated benzodithiophene molecules at a liquid-solid interface. These molecules organize into intricate rosette-like structures held together by hydrogen bonds between the carboxylic acid groups. researchgate.net The planarity of the dibenzothiophene core also facilitates stabilizing π-π interactions between adjacent molecules, further reinforcing the self-assembled structure. This controlled, bottom-up assembly can be used to create well-defined nanoscale patterns on surfaces, which is a key goal for the fabrication of molecular electronic devices. units.itacs.org The combination of specific hydrogen bonding from the carboxylate group and stacking interactions from the aromatic core makes this compound and its derivatives powerful tools for the rational design of complex supramolecular systems. nih.gov
Table of Mentioned Compounds
| Compound Name | Core Structure |
|---|---|
| This compound | Dibenzothiophene |
| Dibenzo[b,d]thiophene | Dibenzothiophene |
| Dibenzo[b,d]thiophene-4-carboxylic acid | Dibenzothiophene |
| Benzo[b]thiophene-3-carboxylic acid | Benzothiophene |
| Benzo[b]thiophene-2-carboxylic acid | Benzothiophene |
| 4-Hydroxybenzothiophene-6-carboxylic acid | Benzothiophene |
| Carbazole | Carbazole |
| Phosphine oxide | Phosphine oxide |
| Thiophene | Thiophene |
| Benzo[1,2-b:4,5-b′]dithiophene (BDT) | Benzodithiophene |
| Dibenzo[b,d]thiophene-5,5-dioxide (DBTOO) | Dibenzothiophene |
Chemical Probes and Sensors Based on the Dibenzo[b,d]thiophene-4-carboxylate Framework
The rigid, planar, and electron-rich structure of the dibenzo[b,d]thiophene scaffold makes it an excellent candidate for the development of fluorescent chemical probes and sensors. While direct applications of this compound in commercially available sensors are not widely documented, the inherent photophysical properties of the dibenzo[b,d]thiophene core, combined with the versatile functionality of the carboxylate group, provide a strong foundation for designing novel sensing platforms. The carboxylate group can be readily modified to incorporate specific recognition moieties for a wide range of analytes, including metal ions, anions, and biologically relevant molecules.
The underlying principle of these sensors often relies on mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). In a typical design, the dibenzo[b,d]thiophene unit serves as the fluorophore, while a linked receptor unit is responsible for selectively binding to the target analyte. This binding event modulates the electronic properties of the system, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on") of emission, or a shift in the emission wavelength (ratiometric sensing).
Research into related thiophene-based heterocyclic compounds has demonstrated the viability of this approach. For instance, derivatives of benzo[b]thiophene have been successfully functionalized to create fluorescent sensors for various species. These studies provide valuable insights into how the this compound framework could be similarly employed.
Detailed Research Findings
Although specific research focusing solely on this compound as a chemical probe is limited, extensive studies on analogous thiophene-based structures highlight the potential of this class of compounds. For example, benzo[b]thiophene boronic acid derivatives have been synthesized and shown to act as dual-wavelength fluorescent sensors for sugars, a critical application in the development of biosensors for glycoprotein (B1211001) analysis. nih.gov In these systems, the interaction of the boronic acid moiety with saccharides alters the electronic environment of the benzothiophene fluorophore, resulting in a noticeable shift in the fluorescence emission spectrum.
Furthermore, the versatility of the thiophene scaffold is evident in the development of a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine-based probe for the highly sensitive and rapid detection of phosgene. mdpi.com This sensor operates through an ICT mechanism and demonstrates a remarkable detection limit of 0.16 μM within 30 seconds. mdpi.com Similarly, a dibenzo[a,c]phenazine-based probe, a larger heterocyclic system, has been engineered for the selective detection of thiophenols, showcasing a low detection limit of 40 nM. nih.gov
These examples underscore the adaptability of the core thiophene structure for creating highly specific and sensitive chemical sensors. The this compound molecule, with its robust dibenzothiophene core and strategically positioned carboxylate group for functionalization, represents a promising platform for the future development of advanced chemical probes.
Table 1: Examples of Thiophene-Based Fluorescent Probes and Sensors
| Probe/Sensor Base | Analyte | Detection Method | Key Findings |
| Benzo[b]thiophene boronic acid derivatives | Sugars | Dual wavelength fluorescence | Demonstrated unusual emission wavelength shifts upon sugar binding, useful for glycoprotein biosensors. nih.gov |
| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine | Phosgene | Fluorescence (ICT-based) | Rapid detection (30s) with a low detection limit (0.16 μM) in solution and gas phases. mdpi.com |
| Dibenzo[a,c]phenazine-based probe | Thiophenols | Fluorescence | High selectivity and sensitivity with a detection limit of 40 nM over a wide pH range. nih.gov |
| Thiophene-appended benzothiazole | Cd²⁺ and Cu²⁺ | Ratiometric fluorescence | Showed significant red-shift in emission upon metal ion binding, suitable for real-time analysis. |
Future Outlook and Emerging Research Frontiers for Ethyl Dibenzo B,d Thiophene 4 Carboxylate Chemistry
Development of Novel and Efficient Synthetic Methodologies
The future of ethyl dibenzo[b,d]thiophene-4-carboxylate chemistry is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also versatile. Current approaches to the dibenzothiophene (B1670422) scaffold often rely on palladium-catalyzed reactions, which have proven effective for creating the core structure. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov Future research will likely focus on adapting and refining these methods for the specific synthesis of the 4-carboxylate derivative.
One promising direction is the late-stage functionalization of the pre-formed dibenzothiophene ring system. This could involve direct C-H activation and subsequent carboxylation at the 4-position, a strategy that offers atom economy and reduces the need for pre-functionalized starting materials. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce the carboxylate group onto a halogenated dibenzothiophene precursor. nih.gov
Beyond traditional catalysis, the development of photocatalytic methods presents a sustainable alternative. rsc.orgrsc.orgekb.egtandfonline.comresearchgate.net The use of visible light to drive the synthesis could lead to milder reaction conditions and reduced energy consumption. The synthesis of dibenzothiophene S-oxides from sulfinate esters also opens new avenues for creating functionalized DBT derivatives. rsc.org
Table 1: Overview of Selected Synthetic Methodologies for the Dibenzothiophene Core
| Methodology | Catalyst/Reagent | Key Features | Potential for this compound Synthesis | Reference(s) |
| Palladium-catalyzed C-H/C-S coupling | Pd(OAc)₂ | Does not require an external stoichiometric oxidant. | Could be adapted for precursors bearing an ester group. | rsc.orgnih.gov |
| Palladium-catalyzed C-H functionalization of 2-biphenylyl disulfides | Pd(II) catalyst | High tolerance for various functional groups. | Potentially applicable to substrates with ester functionalities. | nih.gov |
| Palladium-catalyzed dual C-H activation of diaryl sulfides | Pd(OAc)₂ | Oxidative dehydrogenative cyclization. | Could be used with a diaryl sulfide (B99878) precursor containing an ethyl carboxylate group. | researchgate.net |
| Photocatalytic desulfurization | C/TiO₂@MCM-41 | Visible light irradiation, mild conditions. | While focused on degradation, the principles could inspire novel synthetic photocatalytic cyclizations. | rsc.org |
Exploration of Uncharted Reactivity and Transformation Pathways
The reactivity of this compound is a largely unexplored domain. The presence of the electron-rich thiophene (B33073) ring, the aromatic benzene (B151609) rings, and the electrophilic ester group suggests a rich and varied chemical behavior waiting to be uncovered. Future research will likely delve into the selective functionalization of this molecule.
Electrophilic aromatic substitution is expected to occur on the benzene rings, with the position of substitution influenced by the directing effects of the thiophene sulfur and the ester group. chemicalbook.comwikipedia.org Conversely, the 4-position, where the ester is located, could be a site for nucleophilic attack or modification. The sulfur atom itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the entire molecule. wikipedia.org
Furthermore, the ester functionality is a versatile handle for a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, acid chlorides, or other derivatives, opening up a vast chemical space for the synthesis of new compounds with potentially interesting biological or material properties. nih.govnih.gov The reduction of the ester to an alcohol would also provide a different functional group for further elaboration.
Innovative Applications in Next-Generation Materials and Advanced Chemical Technologies
Dibenzothiophene and its derivatives have already shown considerable promise as organic semiconductors in field-effect transistors (OFETs). rsc.orgrsc.orgacs.org The planar structure and the presence of sulfur atoms in the DBT core facilitate intermolecular interactions and charge migration. rsc.org this compound, with its potential for chemical modification, is a prime candidate for the development of next-generation organic electronic materials.
The introduction of the ethyl carboxylate group can be used to fine-tune the electronic properties of the DBT core, such as the HOMO and LUMO energy levels. frontiersin.org This could lead to materials with improved charge carrier mobilities and on/off ratios in OFETs. rsc.org The ester group could also be used to attach the DBT core to polymer backbones, creating new semiconducting polymers with tailored properties. frontiersin.org
Beyond OFETs, derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgworldscientific.com The ability to modify the molecule's structure and electronic properties through the ester group would be crucial for designing materials with specific absorption and emission characteristics.
Table 2: Selected Electronic Properties of Dibenzothiophene Derivatives
| Compound/Derivative | Property | Value/Observation | Implication for this compound | Reference(s) |
| Dibenzothiophene (DBT) | Ionization Potential | High, leading to good stability. | The core stability is a good starting point for material design. | rsc.org |
| Dibenzothiophene (DBT) | Band Gap | Large, no absorption in the visible region. | The ester group could be used to tune the band gap for specific applications. | rsc.org |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | Hole Mobility | Up to 7.7 × 10⁻² cm² V⁻¹ s⁻¹ | Demonstrates the potential of functionalized DBTs in high-performance electronics. | rsc.org |
| Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) | Hole Mobility | Up to 19.3 cm² V⁻¹ s⁻¹ | Highlights the impact of extending the conjugated system. | acs.org |
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental synthesis and computational modeling will be paramount in accelerating the development of this compound chemistry. researchgate.netnih.govacs.org Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. frontiersin.orgworldscientific.com
This predictive power will allow researchers to:
Screen potential synthetic routes: By calculating reaction energies and transition states, computational chemistry can help identify the most promising synthetic pathways before they are attempted in the lab.
Design novel materials with desired properties: The electronic and optical properties of new materials based on this compound can be modeled to target specific applications in organic electronics. acs.org
Understand reaction mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions.
The experimental validation of these computational predictions will, in turn, refine the theoretical models, creating a powerful feedback loop that drives innovation.
Q & A
Q. What are the critical safety considerations when handling Ethyl dibenzo[b,d]thiophene-4-carboxylate in laboratory settings?
- Methodological Answer: Prioritize hazard assessments, including skin/eye irritation risks (Category 2/2A) and respiratory toxicity (Category 3). Use personal protective equipment (PPE) such as nitrile gloves, goggles, and respiratory protection. Store in a cool, dry environment away from incompatible materials. Refer to SDS guidelines for spill management (water exclusion, chemical foam for fires) and first-aid protocols . For synthesis involving diazo intermediates, conduct risk assessments for explosivity and toxicity, ensuring ventilation and adherence to protocols in Prudent Practices in the Laboratory .
Q. What synthetic routes are commonly employed for this compound derivatives?
- Methodological Answer: A multi-step synthesis involves:
- Step 1: Reacting dibenzo[b,d]thiophene-5-oxide with triflic anhydride to generate an electrophilic intermediate.
- Step 2: Coupling with ethyl diazoacetate under inert conditions (dichloromethane, −78°C) to form the carboxylate backbone .
- Alternative Route: Cyclocondensation of cyanoacetamide derivatives with ethyl acetoacetate and sulfur in ethanol, followed by reflux and recrystallization (yields 65–78%) .
Optimization Tips: Monitor reaction progress via TLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is purity and structural integrity validated for this compound?
- Methodological Answer: Use a combination of:
- Spectroscopy: H/C NMR to confirm substituent positions (e.g., ethyl ester resonance at δ ~4.3 ppm).
- Chromatography: HPLC (C18 column, 95:5 methanol/water) to verify >95% purity.
- Elemental Analysis: Match experimental vs. theoretical values for C, H, N, S (e.g., CHOS: Calc. C 72.13%, H 5.10%; Found C 71.89%, H 5.21%) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of dibenzo[b,d]thiophene-based carboxylates?
- Methodological Answer:
- Temperature Control: Maintain −78°C during triflic anhydride activation to prevent polymerization .
- Catalytic Additives: Use triethylamine (0.5 mL) to neutralize acidic byproducts in cyclocondensation reactions .
- Solvent Selection: Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, reducing tar formation .
Q. How can contradictory spectroscopic data be resolved when characterizing novel derivatives?
- Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR (e.g., ester C=O stretch ~1700 cm), and mass spectrometry (ESI-MS for molecular ion confirmation).
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thiophene vs. benzene ring substitution) .
- Computational Modeling: Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What role do dibenzo[b,d]thiophene moieties play in OLED material design?
- Methodological Answer: The planar, electron-rich thiophene core enhances hole-blocking efficiency in blue phosphorescent OLEDs. Key steps:
- Device Fabrication: Spin-coat the compound as a thin film (50–100 nm) onto ITO substrates.
- Performance Metrics: Measure external quantum efficiency (EQE) and luminance using photoluminescence spectroscopy. Derivatives with trifluoromethyl groups (e.g., from ) show improved thermal stability () .
Q. How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- Steric Maps: Analyze using molecular docking software (e.g., AutoDock) to predict accessibility of the carboxylate group.
- Reactivity Testing: Compare Suzuki-Miyaura coupling yields with para-substituted aryl boronic acids (e.g., 4-cyclohexylphenyl vs. 4-methoxyphenyl). Lower yields (<40%) occur with bulky substituents due to hindered Pd(0) coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
